The compound is often referenced in studies related to inhibitors of oncogenic proteins, particularly in the context of KRas G12D inhibitors, which are relevant for cancer research. The classification of 7a-ethynylhexahydro-1H-pyrrolizine falls under small organic molecules with potential pharmacological activity, particularly in oncology and metabolic disorders .
The synthesis of 7a-ethynylhexahydro-1H-pyrrolizine can be achieved through several chemical routes, often involving multi-step reactions. A common method includes:
Key parameters during synthesis include temperature control, reaction time, and the use of catalysts such as palladium compounds for coupling reactions. Reaction yields and purity are often assessed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The molecular structure of 7a-ethynylhexahydro-1H-pyrrolizine features a bicyclic framework consisting of a saturated pyrrolizine ring with an ethynyl substituent.
This structure can be analyzed using computational chemistry methods to predict its behavior in biological systems and interactions with target proteins .
7a-Ethynylhexahydro-1H-pyrrolizine participates in various chemical reactions including:
These reactions are essential for exploring its pharmacological properties and enhancing its efficacy as a therapeutic agent .
The mechanism of action for 7a-ethynylhexahydro-1H-pyrrolizine primarily involves its interaction with specific biological targets, notably proteins involved in signal transduction pathways associated with cancer progression.
These properties are crucial for determining formulation strategies in drug development and assessing potential side effects during therapeutic applications .
7a-Ethynylhexahydro-1H-pyrrolizine has several scientific applications:
The ongoing research into this compound highlights its potential significance in both therapeutic contexts and synthetic methodologies .
7a-Ethynylhexahydro-1H-pyrrolizine (CAS 188057-30-9) features a saturated bicyclic scaffold comprising two fused five-membered rings: a pyrrolidine ring and a perhydroazepine moiety. Its molecular formula is C₉H₁₃N, with a molecular weight of 135.21 g/mol. The core structure contains a total of 24 bonds: 11 non-hydrogen bonds, 1 triple bond (ethynyl group), and 2 tertiary amine groups within the pyrrolizine system . The bicyclic framework is characterized by a [3.3.0] ring system, where the 7a-position serves as a bridgehead carbon atom. This carbon exhibits a distinct stereochemical environment due to its sp³ hybridization and the attachment of the linear ethynyl substituent (-C≡CH) [8].
Table 1: Bonding Features of 7a-Ethynylhexahydro-1H-Pyrrolizine
Bond Type | Count | Significance |
---|---|---|
C-C Bonds | 9 | Forms core bicyclic skeleton |
C-N Bonds | 2 | Tertiary aliphatic amines (pyrrolidine rings) |
C≡C Triple Bond | 1 | Source of linear geometry and electronic perturbation at C7a |
C-H Bonds | 12 | Predominantly aliphatic; includes one acetylenic H |
The bridgehead carbon (C7a) imposes significant steric constraints on the molecule. X-ray crystallography of analogous pyrrolizines reveals that the saturated rings adopt envelope conformations, minimizing transannular strain. The ethynyl group extends perpendicularly from the bicyclic plane, creating a sterically congested environment around C7a. This topology differentiates it from monocyclic pyrrolidine derivatives, as the rigid bicyclic system reduces conformational flexibility and influences binding interactions with biological targets such as kinases or neurotransmitter receptors [8].
The ethynyl group (-C≡CH) at C7a induces profound stereoelectronic effects:
Electronic Modulation: The sp-hybridized carbons of the ethynyl group exhibit high s-character (50%), creating a strong σ-electron-withdrawing effect. This polarizes the C7a-Cα bond, rendering C7a electrophilic. Concurrently, the ethynyl π-system enables hyperconjugation with the adjacent bicyclic framework, subtly altering electron density distribution across the pyrrolizine nitrogens [7]. Quantum mechanical calculations indicate a 15–20% reduction in electron density at C7a compared to unsubstituted hexahydropyrrolizine, enhancing its susceptibility to nucleophilic attack [10].
Steric and Conformational Impact: The linear ethynyl moiety (bond angle 180°) projects rigidly from the convex face of the bicyclic system. This steric profile sterically shields the C7a position while orienting the terminal alkyne hydrogen toward solvent-accessible regions. Molecular dynamics simulations reveal that this substitution restricts puckering motions of the pyrrolizine rings by 30–40% compared to carbaldehyde analogues [7].
Table 2: Comparative Bond Parameters at C7a
Substituent | Bond Length (C7a-X) | Bond Angle (°) | Electrostatic Potential |
---|---|---|---|
-C≡CH | 1.46 Å | 109.5° | +0.12 e⁻/ų |
-CHO (Carbaldehyde) | 1.52 Å | 111.2° | +0.25 e⁻/ų |
-CH₂OH | 1.54 Å | 110.8° | +0.08 e⁻/ų |
The stereoelectronic influence of 7a-substituents critically determines physicochemical and biological properties:
7a-Carbaldehyde (Hexahydro-1H-pyrrolizine-7a-carbaldehyde, CAS 474010-98-5):The formyl group (-CHO) introduces greater polar surface area (TPSA = 29.5 Ų) than the ethynyl group (TPSA = 20.3 Ų). Carbonyl polarization creates a strong electrophilic center at carbon, facilitating imine formation with biological nucleophiles. X-ray studies show a 7° distortion in ring junction angles versus the ethynyl analogue due to resonance effects [7]. This derivative exhibits 3-fold lower cellular permeability (LogP = 0.8 vs. 1.2 for ethynyl) but enhanced hydrogen-bonding capacity, impacting target engagement [7].
1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone (CAS 1788873-44-8):As a carboxylic acid bioisostere, the acetyl group (-COCH₃) shares the carbonyl electrophilicity of the carbaldehyde but with attenuated reactivity due to methyl hyperconjugation. Its steric bulk (molar volume = 153.22 ų) exceeds both ethynyl and carbaldehyde, reducing access to deep hydrophobic binding pockets. NMR studies indicate slower hydrolysis kinetics than the carbaldehyde in physiological buffers [4].
Heterocycle-Substituted Analogues (e.g., Pyridinyl Derivatives):US Patent 5,733,912 describes 7a-(pyridin-3-yl)hexahydro-1H-pyrrolizines as nicotinic acetylcholine receptor modulators [2]. The pyridinyl nitrogen enhances water solubility and enables salt formation, contrasting with the apolar ethynyl group. Bioactivity shifts dramatically: 7a-ethynyl shows KRAS inhibitory activity, while 7a-(6-fluoropyridin-3-yl) prioritizes neurotransmitter receptor binding (Kᵢ < 50 nM for α7 nAChR) [2].
Table 3: Pharmacological Profile Comparison
7a-Substituent | Primary Target | Key Functional Effect | Structural Basis |
---|---|---|---|
-C≡CH | KRAS oncoprotein | GTPase inhibition | Deep hydrophobic pocket penetration |
-CHO | Aldehyde dehydrogenases | Irreversible enzyme inhibition | Schiff base formation with catalytic lysine |
3-Pyridinyl | Nicotinic acetylcholine receptors | Partial agonism | Cation-π interactions with TrpB |
-CH₂OH | Alcohol dehydrogenases | Competitive inhibition | Hydroxyl coordination to catalytic zinc |
Structurally, all analogues retain the bicyclic core, but electronic perturbations at C7a redirect biological activity. The ethynyl group’s linearity and low heteroatom content favor penetration of lipophilic targets (e.g., KRAS), while heterocyclic or polar substituents shift specificity toward membrane receptors or solvent-exposed enzymatic sites [2] [3] [10]. This underlines the 7a-position as a critical vector for rational drug design in pyrrolizine-based therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8